حمض إنديولكاربوكسيليكي ومشتقاته
Indolecarboxylic acids and their derivatives represent a diverse class of organic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. These molecules are characterized by the presence of an indole ring fused to a carboxylic acid group, providing them with unique structural features and functional properties.
Indolecarboxylic acids have been found to exhibit a range of biological activities due to their aromatic structure and polar carboxylic moiety. They can act as potential inhibitors for various enzymes and receptors, making them valuable tools in the development of new drugs. In agriculture, indolecarboxylic acid derivatives are often used as plant growth regulators, promoting root development and enhancing crop yield.
In addition to their biological applications, indolecarboxylic acids and their derivatives also have interesting physical properties that make them suitable for use in electronics and photonic materials. The conjugated system of these compounds can lead to specific electronic transitions, enabling the design of advanced materials with tailored optical and electrical characteristics.
Overall, indolecarboxylic acids and their derivatives continue to be a focus of research due to their versatile structural features and promising applications across multiple industries.

هيكل | الاسم الكيميائي | CAS | وسط |
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5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 93476-60-9 | C11H11NO3 |
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Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | 28483-35-4 | C11H11NO3 |
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5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | 948579-72-4 | C10H6F3NO2 |
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7-Fluoro-1H-indole-3-carboxylic acid | 858515-66-9 | C9H6FNO2 |
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SB 243213 hydrochloride | 200940-23-4 | C22H20ClF3N4O2 |
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6-tert-Butyl-1H-indole-2-carboxylic Acid | 383133-22-0 | C13H15NO2 |
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1H-Indole-3-carboxylic acid, 1-[(2S)-2,3-dihydroxy-1,1-dimethylpropyl]-, methyl ester | 306776-03-4 | C15H19NO4 |
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1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester | 306776-02-3 | C15H17NO2 |
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1H-Indole-2-carboxylic acid, 5-chloro-, 4-nitrophenyl ester | 365996-91-4 | C15H9ClN2O4 |
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Ethyl 6-bromo-1H-indole-3-carboxylate | 103858-55-5 | C11H10BrNO2 |
الوثائق ذات الصلة
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
الموردين الموصى بهم
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Synrise Material Co. Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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